[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate
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Overview
Description
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a sulfonylamino group, and a methoxyphenyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form an intermediate, which is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis with a simpler structure.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another related compound with different functional groups and applications.
Uniqueness
What sets [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its complex structure provides opportunities for targeted interactions in biological systems, making it a valuable compound for research and development .
Properties
CAS No. |
477733-78-1 |
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Molecular Formula |
C28H22ClN3O6S |
Molecular Weight |
564.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C28H22ClN3O6S/c1-37-26-17-19(11-16-25(26)38-28(34)20-7-3-2-4-8-20)18-30-31-27(33)23-9-5-6-10-24(23)32-39(35,36)22-14-12-21(29)13-15-22/h2-18,32H,1H3,(H,31,33)/b30-18+ |
InChI Key |
NXCMDUMLFMDUON-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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